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Compound of Interest

Compound Name: MDA 19 (Standard)

Cat. No.: B10762283

MDA 19 Research: Legal & Regulatory Support
Center

Disclaimer: The compound "MDA 19" is understood to be a hypothetical Novel Psychoactive
Substance (NPS) analogous to 3,4-methylenedioxyamphetamine (MDA) for the purposes of
this guide. The following information provides general guidance on the legal and regulatory
considerations for research on such a compound in the United States. Researchers must
consult with legal counsel and the appropriate regulatory agencies (e.g., FDA, DEA) for specific
guidance.

Frequently Asked Questions (FAQS)

Q1: What is the immediate legal status of a newly synthesized compound like MDA 19?

Al: Anew compound like MDA 19, which is structurally or pharmacologically similar to a
Schedule | controlled substance like MDA, is likely to be considered a "controlled substance
analogue” under the Controlled Substances Act (CSA).[1] Under the CSA, a substance
intended for human consumption that is substantially similar to a Schedule | or 1l substance is
treated as a Schedule | substance for criminal prosecution.[1] Therefore, from a legal
standpoint, it should be handled with the same level of control as a Schedule | substance.

Q2: What are the primary regulatory bodies governing research with MDA 19 in the United
States?
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A2: Research with MDA 19 is primarily governed by two federal agencies:

e The Drug Enforcement Administration (DEA): The DEA regulates all handling, research, and
security protocols for controlled substances. Researchers and institutions must obtain a DEA
registration to work with Schedule | substances.[2][3][4]

e The Food and Drug Administration (FDA): The FDA oversees the development of new drugs.
To study a new drug in humans, you must submit an Investigational New Drug (IND)
application to the FDA and receive their authorization to proceed.[5][6]

Q3: What is an Investigational New Drug (IND) application and why is it necessary?

A3: An IND application is a comprehensive submission to the FDA that provides a detailed plan
for conducting clinical trials in humans.[7] Its primary purpose is to demonstrate to the FDA that
the new drug is reasonably safe to be tested in humans and that the proposed study design is
sound.[5][8] Federal law requires an approved IND application before an unapproved drug can
be transported across state lines, which is essential for multi-site clinical trials.[9][10]

Q4: Does research on MDA 19 need to comply with Good Laboratory Practice (GLP)?

A4: Yes. The FDA requires that preclinical laboratory studies submitted to support an IND
application be conducted in accordance with Good Laboratory Practice (GLP) regulations (21
CFR Part 58).[8][11] GLP ensures the quality, integrity, and reliability of nonclinical safety data,
covering aspects like study conduct, personnel, facilities, equipment, and reporting.[3][12]

Troubleshooting Regulatory Hurdles

Q: My IND application was placed on "Clinical Hold." What are the common reasons for this?

A: The FDA places an IND on clinical hold to delay or stop a proposed clinical trial. This is a
serious issue that must be resolved before research can proceed.[13] Common reasons
include:

¢ Inadequate Preclinical Data: The animal pharmacology and toxicology studies submitted are
insufficient to assess the risk to human subjects. This could be due to poor study design,
lack of sufficient documentation, or failure to identify a no-effect dose for serious toxicities.
[14][15]
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» Flawed Clinical Protocol: The proposed clinical trial design is deficient. This may involve an
unsafe starting dose, inadequate safety monitoring, or a study design that cannot meet its
stated objectives.[16]

o Chemistry, Manufacturing, and Controls (CMC) Issues: The information on the composition,
manufacturing, and stability of the drug substance is insufficient to ensure product quality
and consistency.[5][17]

o Disorganized Submission: The IND application is poorly organized, contains unnecessary
information, or lacks a clear, cohesive strategy, making it difficult for FDA reviewers to
evaluate.[18]

Q: I'm having trouble getting a DEA registration for Schedule | research. What should | do?

A: Obtaining a DEA registration for Schedule | research is a rigorous process. Delays can often
be attributed to:

e Incomplete Applications: Ensure all forms, such as DEA Form 225 for researchers, are filled
out completely and accurately. The DEA has streamlined this process with a dedicated web
portal.[2]

« Insufficient Security Protocols: Your research site must meet strict security requirements for
storing and handling Schedule | substances. This includes secure storage, access control,
and meticulous record-keeping. The DEA will inspect facilities before issuing a license.[4]

o State-Level Licensing: You must typically obtain a corresponding state-level controlled
substance license before the federal DEA registration is granted.[19] The entire process can
take several months, so it is critical to start well in advance of your planned research.[19]

Regulatory Data & Timelines

The path from preclinical research to market is long and costly. The tables below summarize
estimated timelines and financial investments based on industry averages.

Table 1: Estimated Preclinical & Regulatory Timelines
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Phase Duration

Key Activities

Pre-IND Phase 6-24 months

Preclinical toxicology,
pharmacology, CMC
documentation preparation.
[17](20]

IND Submission & Review 30 days

FDA reviews the application for
safety to ensure human
subjects are not exposed to
unreasonable risk.[5][13][21] If
no clinical hold is issued, the
IND goes into effect.[22]

DEA Scheduling (Post-NDA) ~90+ days

After FDA approval (NDA), the
DEA issues a final rule on the
drug's schedule, which can

take several months.[23]

Table 2: Estimated Drug Development Costs (Out-of-Pocket)
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Development Stage

Average Cost Range (USD)

Notes

Preclinical

$15 Million - $100 Million

Includes lab studies, animal
testing, and toxicology.[24]
Some estimates place the
direct cost closer to $7 Million.
[25]

Phase | Clinical Trial

~$25 Million

Focuses on safety and dosage
in a small group of volunteers.
[24]

Phase Il Clinical Trial

~$60 Million

Evaluates efficacy and side
effects in a larger patient

group.[24]

Phase Il Clinical Trial

~$350 Million+

Confirms effectiveness and
monitors adverse reactions in

large, diverse populations.[24]

FDA Review Fee (NDA)

$2 Million - $3 Million

Cost for the submission of the
New Drug Application (NDA)

for market approval.[24]

Note: These figures represent direct costs and do not include "capitalized costs," which

account for the cost of failures and time, and can raise the total estimated cost to over $2

billion.[24][26][27]

Key Regulatory Experimental Protocols

1. Protocol: Preclinical Acute Toxicity Study (Rodent Model)

Objective: To determine the potential adverse effects of a single dose of MDA 19 and establish
the Maximum Tolerated Dose (MTD). This data is foundational for designing subsequent
toxicity studies and selecting a safe starting dose for Phase 1 human trials.[28]

Methodology:
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o Test System: Use two mammalian species, typically one rodent (e.g., Sprague-Dawley rats)
and one non-rodent.[29] This protocol focuses on the rodent model.

» Animal Allocation: Assign healthy, young adult animals to at least three dose groups and one
vehicle control group (e.g., 5 males and 5 females per group).

o Dose Formulation: Prepare MDA 19 in a suitable vehicle. The formulation must be stable for
the duration of dosing.[28]

e Administration: Administer the compound in a single dose via the intended clinical route
(e.g., oral gavage) and intravenously, if feasible.[30] Doses should be selected to identify a
no-adverse-effect level and doses causing major toxicity.[30]

e Observation Period: Monitor animals for 14 days.[28][30]

» Data Collection:
o Record all clinical signs of toxicity, including time of onset, duration, and reversibility.[30]
o Record all mortalities.
o Measure body weights prior to dosing and at specified intervals (e.g., Day 1, 7, and 14).

» Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving
animals.

o Pathology: Conduct gross necropsies on all animals (including those that died during the
study).[30] Collect and preserve tissues for potential histopathology if needed to characterize
findings.

o Compliance: This study should be conducted in compliance with FDA Good Laboratory
Practice (GLP) regulations.[8]

2. Protocol: Receptor Binding Affinity Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of MDA 19 for key CNS targets (e.g., serotonin,
dopamine, norepinephrine transporters) to characterize its pharmacological mechanism of
action. This is a critical component of the pharmacology section of an IND application.[15]
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Methodology:
e Materials:

o Receptor Source: Membrane preparations from cells expressing the target human
transporters (e.g., SERT, DAT, NET).

o Radioligand: A specific, high-affinity radiolabeled ligand for each target (e.g.,
[*H]citalopram for SERT).

o Test Compound: MDA 19, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
o Filtration Apparatus: 96-well filter plates and a vacuum manifold.
e Assay Procedure (Competitive Binding):

o In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand,
and a range of concentrations of the unlabeled test compound (MDA 19).[31]

o Allow the reaction to reach equilibrium at a specified temperature (e.g., room
temperature).

o Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand by
rapid vacuum filtration. The membranes with bound radioligand are trapped on the filter.[31]
[32]

e Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
e Data Analysis:
o Plot the percentage of radioligand binding against the log concentration of MDA 19.

o Use non-linear regression to fit the data and determine the IC50 value (the concentration
of MDA 19 that inhibits 50% of the specific binding of the radioligand).[33]

o Calculate the binding affinity constant (Ki) from the IC50 value using the Cheng-Prusoff
equation.
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« Interpretation: A lower Ki value indicates a higher binding affinity of MDA 19 for the target
receptor. This data helps predict the compound's potential psychoactive and therapeutic

effects.
Visualized Regulatory Pathways & Workflows
Workflow 1: Investigational New Drug (IND) Application Process

This diagram illustrates the high-level workflow for preparing, submitting, and activating an IND
application with the FDA.

Sponsor Activities
FDA Review

Clinical Protocol

Design 30 Days Pass

(No Hold)

IND in Effect:
Clinical Trials May Begin

30-Day Safety Review

_| clock starts

Safety Issues Found

SPONSOrRESp v
pwnh More Data Clinical Hold Issued

Pre-IND Meeting
(Optional, Recomment ded)

Compile & Submit
IND Application

CMC Development
(Manufacturing & Controls)

Preclinical Studies
(GLP Toxicology, Pharmacology)
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Caption: Workflow for the FDA Investigational New Drug (IND) application.
Workflow 2: DEA Scheduling Process for a New Drug

This diagram shows the logical steps involved when a new drug with abuse potential is
evaluated for scheduling under the Controlled Substances Act.
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Caption: DEA process for scheduling a new chemical entity post-FDA approval.
Pathway 3: Hypothetical Signaling Pathway for an MDA Analogue

This diagram illustrates a potential mechanism of action for an MDA-like compound, showing
its interaction with key monoamine transporters in the neuronal synapse.
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Caption: Hypothetical mechanism of MDA 19 as a monoamine reuptake inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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